

Head-to-Head Comparison of FXIa Inhibitors: A Researcher's Guide

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Compound of Interest		
Compound Name:	FXIa-IN-8	
Cat. No.:	B12405511	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the novel Factor XIa (FXIa) inhibitor, **FXIa-IN-8**, with other prominent FXIa inhibitors in various stages of development. This objective analysis is supported by experimental data to aid in the evaluation of these potential next-generation anticoagulants.

Factor XIa, a critical serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a promising target for the development of safer antithrombotic therapies. Inhibitors of FXIa are anticipated to offer a wider therapeutic window, dissociating antithrombotic efficacy from the bleeding risks commonly associated with current anticoagulants that target Factor Xa or thrombin. This guide focuses on a head-to-head comparison of **FXIa-IN-8** against key competitors: the clinical-stage small molecules Milvexian (BMS-986177) and Asundexian (BAY 2433334), the monoclonal antibody Abelacimab (MAA868), and the preclinical tool compound BMS-262084.

At a Glance: Comparative Efficacy and Selectivity

The following table summarizes the in vitro potency and selectivity of **FXIa-IN-8** against other notable FXIa inhibitors. Potency is a measure of the concentration of the inhibitor required to achieve a certain level of inhibition (e.g., IC50 or Ki), while selectivity indicates the inhibitor's preference for FXIa over other related proteases, a key factor in minimizing off-target effects.



Compound	Туре	FXIa IC50/Ki (nM)	Selectivity vs. Plasma Kallikrein (PKal) (fold)	Selectivity vs. Thrombin (fold)	Selectivity vs. Factor Xa (FXa) (fold)
FXIa-IN-8	Small Molecule	14.2 (IC50)[1]	~1965[1]	>7042	>7042
Milvexian (BMS- 986177)	Small Molecule	0.11 (Ki)[2]	>2700	>90,000	>90,000
Asundexian (BAY 2433334)	Small Molecule	1 (IC50)[3]	High (Specific value not available)	High (Specific value not available)	High (Specific value not available)
BMS-262084	Small Molecule (Irreversible)	2.8 (IC50)[4] [5]	~196	>3750	>3571
Abelacimab (MAA868)	Monoclonal Antibody	0.0028 (IC50) [6]	Not Applicable	High (Specific value not available)	High (Specific value not available)

In Vivo Antithrombotic Efficacy and Bleeding Risk

The true potential of an anticoagulant lies in its ability to prevent thrombosis without significantly increasing the risk of bleeding. The following table presents a comparative summary of the in vivo performance of **FXIa-IN-8** and its counterparts in preclinical models. The Ferric Chloride (FeCl3)-induced carotid artery thrombosis model is a standard method to assess antithrombotic efficacy, while the tail bleeding time assay is commonly used to evaluate bleeding risk.

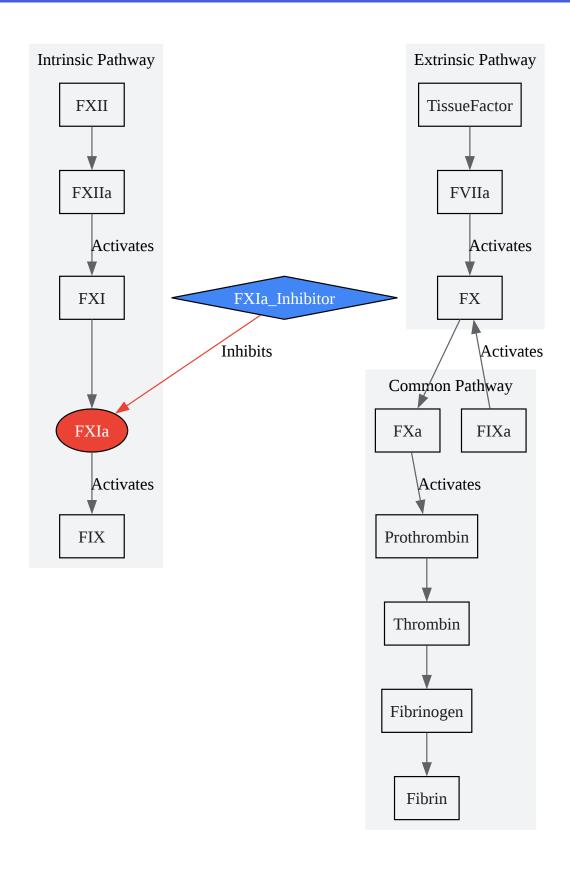


Compound	Animal Model	Antithrombotic Efficacy	Bleeding Risk Assessment
FXIa-IN-8	Mouse (FeCl3 carotid artery)	Showed excellent antithrombotic activity at 35 mg/kg (i.v.)[1]	Exhibited a much lower bleeding risk than heparin sodium at 300 IU/kg[1]
Milvexian (BMS- 986177)	Rabbit (AV shunt)	Dose-dependently reduced thrombus weight[7]	Minimal prolongation of bleeding time[8]
Asundexian (BAY 2433334)	Rabbit (FeCl2 and AV shunt)	Reduced thrombus weight versus control[9]	Did not increase bleeding times or blood loss[9]
BMS-262084	Reduced carotid artery thrombus weight by 73% at 12 mg/kg + 12 mg/kg/h (i.v.)[5]		Slightly, but significantly, increased cuticle bleeding time at a high dose[4]
Abelacimab (MAA868)	Cynomolgus Monkey	Robust and sustained anticoagulant activity[10]	No evidence of bleeding in preclinical studies[10]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams illustrate the coagulation cascade, the mechanism of FXIa inhibition, and the workflows for key assays.

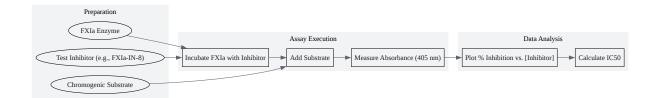




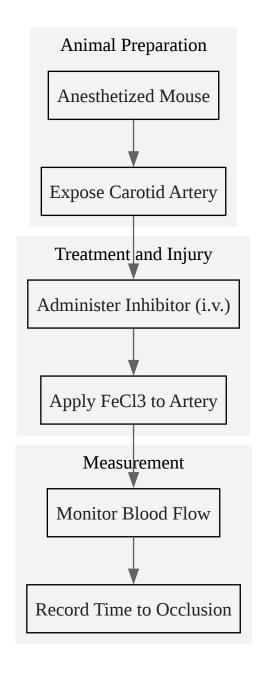
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Figure 1. The Coagulation Cascade and the Role of FXIa Inhibition.









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